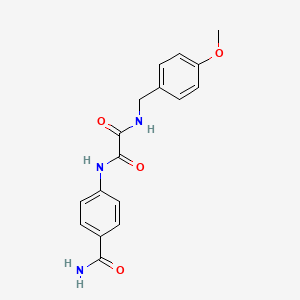

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-24-14-8-2-11(3-9-14)10-19-16(22)17(23)20-13-6-4-12(5-7-13)15(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCFDVHIVBKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 4-carbamoylphenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general steps are as follows:

Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 4-carbamoylphenylamine to form the corresponding acyl chloride intermediate.

Coupling reaction: The acyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with analogous oxalamides from the provided evidence, focusing on substituent effects, synthetic yields, spectral data, and biological relevance.

Key Observations

Substituent Effects on Synthesis :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and fluoro (F) substituents (e.g., compounds 80 and 28 ) generally yield moderate to high synthetic efficiencies (64–68%) due to enhanced electrophilicity during amidation .

- Electron-Donating Groups (EDGs) : Methoxy (OCH3) and carbamoyl (NH2-C=O) groups may reduce reactivity, as seen in compound 17 (35% yield), though steric and solubility factors also play a role .

Spectral Characterization :

- NMR Trends : The 4-methoxybenzyl group consistently resonates at δ ~3.72 ppm (^1H) and δ ~55 ppm (^13C) for the methoxy protons and carbon, respectively. Carbamoyl protons (NH2) are typically broad singlets at δ ~10.8–10.9 ppm .

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., 80 : [M + Na]+ at m/z 341.0667 vs. calc. 341.0663) .

Biological Relevance :

- Enzyme Inhibition : Chlorophenyl and fluorophenyl derivatives (e.g., 28 , 80 ) exhibit activity against metabolic enzymes (SCD1, CYP4F11), likely due to hydrophobic interactions and halogen bonding with active sites .

- Flavor Modulation : The dimethoxybenzyl-pyridyl derivative S336 demonstrates potent umami taste enhancement, highlighting the role of EDGs in sensory receptor binding .

Biological Activity

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H18N2O4

- CAS Number : 899748-78-8

The compound features an oxalamide backbone, which is known for its diverse biological applications. The structural components suggest potential interactions with various biological targets.

Target Interactions

This compound likely interacts with specific enzymes or receptors, influencing their activity. The oxalamide moiety can facilitate hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate several biochemical pathways:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.

- Cell Signaling : Modulation of signaling pathways affecting cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.6 | Moderate Cytotoxicity |

| This compound | A549 (Lung) | 12.3 | High Cytotoxicity |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Antidiabetic Activity

In vivo studies have indicated potential antidiabetic effects, where similar compounds have demonstrated the ability to lower blood glucose levels in streptozotocin-induced diabetic models. This effect is attributed to the inhibition of α-amylase and other carbohydrate-hydrolyzing enzymes.

Research Findings and Case Studies

Several studies highlight the biological activities of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition at low concentrations.

- Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit α-amylase, showing promising results that could lead to their use as therapeutic agents for diabetes management.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, which are crucial for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.